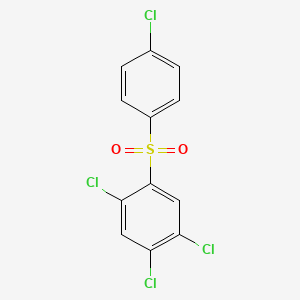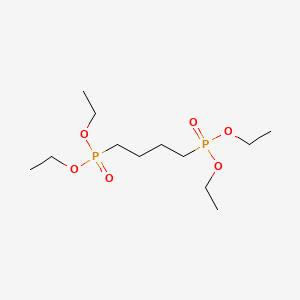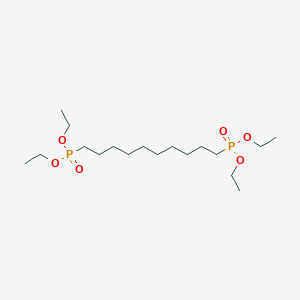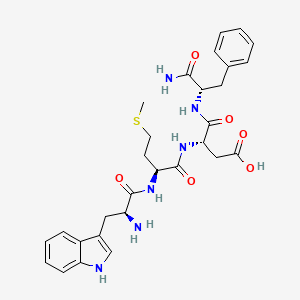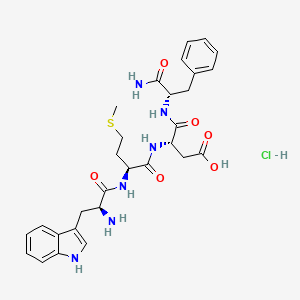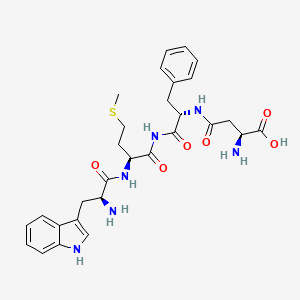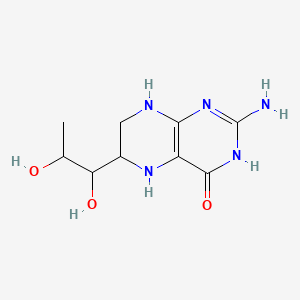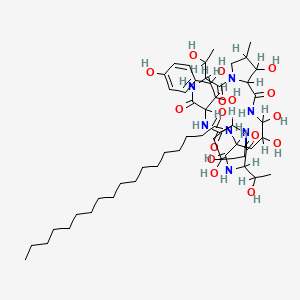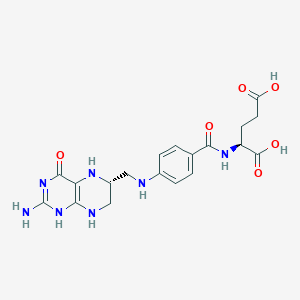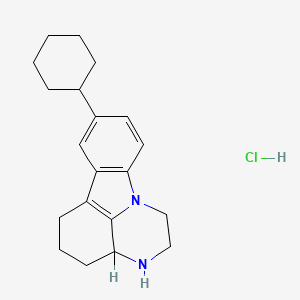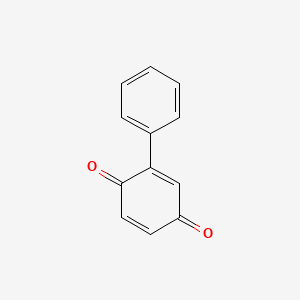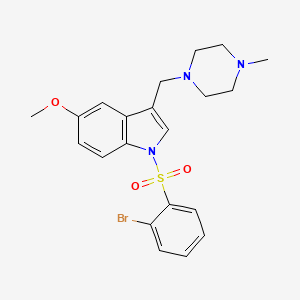
Masupirdine
Overview
Description
This compound has been primarily investigated for its potential therapeutic effects in treating cognitive disorders such as Alzheimer’s disease and schizophrenia . SUVN-502 is characterized by its high receptor affinity and selectivity, making it a promising candidate for further research and development .
Preparation Methods
The synthesis of SUVN-502 involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the target compound .
Industrial production methods for SUVN-502 are designed to ensure high yield and purity. These methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
SUVN-502 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that are chosen based on the specific requirements of the reaction. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed .
Scientific Research Applications
Chemistry: As a selective 5-HT6 receptor antagonist, SUVN-502 serves as a valuable tool for studying the role of serotonin receptors in various biochemical pathways.
Biology: The compound’s ability to modulate neurotransmitter levels makes it a useful agent for investigating the mechanisms underlying cognitive functions and neurodegenerative diseases.
Medicine: SUVN-502 has shown promise in clinical trials for the treatment of Alzheimer’s disease and schizophrenia, offering potential benefits in improving cognitive function and reducing behavioral symptoms
Mechanism of Action
SUVN-502 exerts its effects by selectively antagonizing the serotonin receptor subtype 6 (5-HT6). This receptor is predominantly expressed in the central nervous system and is involved in regulating neurotransmitter release, cognition, and memory. By blocking the 5-HT6 receptor, SUVN-502 modulates the levels of neurotransmitters such as acetylcholine and glutamate, which are critical for cognitive functions . The compound’s ability to enhance cholinergic and glutamatergic neurotransmission is believed to underlie its procognitive effects .
Comparison with Similar Compounds
SUVN-502 is unique in its high selectivity and affinity for the 5-HT6 receptor, distinguishing it from other 5-HT6 antagonists. Similar compounds include:
Idalopirdine: Another 5-HT6 receptor antagonist investigated for its potential in treating Alzheimer’s disease.
SB-742457: A selective 5-HT6 receptor antagonist with similar therapeutic applications.
Lu AE58054: A compound that targets the 5-HT6 receptor and has been studied for its effects on cognitive function.
Compared to these compounds, SUVN-502 has demonstrated superior pharmacokinetic properties and a favorable safety profile, making it a promising candidate for further development .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701205-60-9 | |
| Record name | SUVN-502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MASUPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


